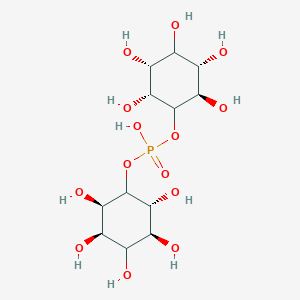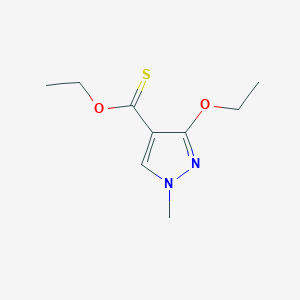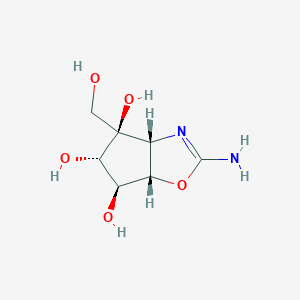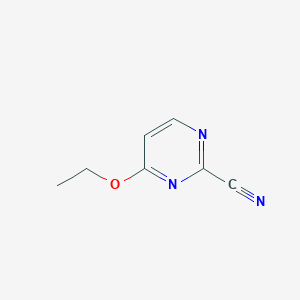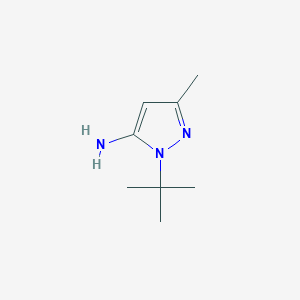
1-叔丁基-3-甲基-1H-吡唑-5-胺
概述
描述
“1-tert-butyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C8H15N3 . It has a molecular weight of 153.22 g/mol . The IUPAC name for this compound is 2-tert-butyl-5-methylpyrazol-3-amine . It is also known by other synonyms such as 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine and 2-tert-butyl-5-methylpyrazol-3-amine .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-tert-butyl-3-methyl-1H-pyrazol-5-amine”, has been a subject of interest in many research studies . Pyrazoles are one of the most studied groups of compounds among the azole family due to their utility in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of “1-tert-butyl-3-methyl-1H-pyrazol-5-amine” can be represented by the InChI code1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3 . The corresponding InChIKey is CMPRMWFPGYBHTQ-UHFFFAOYSA-N . The canonical SMILES representation of the molecule is CC1=NN(C(=C1)N)C(C)(C)C . Physical And Chemical Properties Analysis
“1-tert-butyl-3-methyl-1H-pyrazol-5-amine” is a solid at room temperature . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .科学研究应用
合成和表征
高效合成:该化合物已用于无溶剂、一步两步合成方法,简化了有价值的吡唑衍生物的生产 (Becerra 等人,2021 年)。
新型化合物形成:它已用于室温合成新型化合物,突出了其在创建新化学实体中的作用 (Becerra 等人,2021 年)。
结构表征:该化合物一直是专注于分子结构和光谱分析的研究主题,有助于了解其化学性质和行为 (Tamer 等人,2016 年)。
在合成中的反应性和应用
反应性研究:已经对该化合物的衍生物的反应性进行了研究,提供了对其在创建生物活性化合物中的潜在用途的见解 (Mironovich 和 Shcherbinin,2014 年)。
在聚合物合成中的作用:该化合物已在聚合物的合成中得到应用,特别是在 CO2 和环己烯氧化物的共聚中催化 (Matiwane 等人,2020 年)。
在药物化学中的应用:它参与了合成具有潜在抗肿瘤活性的化合物,证明了其在药物化学领域的重要性 (Abonía 等人,2011 年)。
先进材料和化学分析
非线性光学研究:该化合物已用于研究非线性光学性质,表明其与先进材料的开发相关 (Tamer 等人,2016 年)。
在催化中:它一直是乙烯低聚和聚合催化剂体系中的关键组分,强调了其在工业化学过程中的用途 (Obuah 等人,2014 年)。
小分子固定:该化合物已用于专注于固定二氧化碳等小分子的研究中,展示了其在环境化学中的潜力 (Theuergarten 等人,2012 年)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .
作用机制
Target of Action
It’s structurally similar compound, 1-tert-butyl-3-(3-methylbenzyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine, has been reported to target the calcium/calmodulin-dependent protein kinase type ii subunit gamma in humans .
Mode of Action
For instance, tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), have been reported to have antibacterial activity .
Biochemical Pathways
The tert-butyl group, a structural component of this compound, has been implicated in various biosynthetic and biodegradation pathways .
Pharmacokinetics
A structurally similar compound, bms-986142, was found to be rapidly absorbed with peak concentrations occurring within 2 hours, and was eliminated with a mean half-life ranging from 7 to 11 hours .
生化分析
Biochemical Properties
1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the JNK/c-Jun pathway, which is crucial for cell survival and apoptosis. By inhibiting this pathway, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine can protect cells from oxidative stress-induced apoptosis and senescence . Furthermore, this compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in either the inhibition or activation of the target biomolecule’s activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine over time in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, although it can undergo degradation over extended periods . The long-term effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine on cellular function have been observed in both in vitro and in vivo studies. These studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as protecting cells from oxidative stress and improving cellular function . At higher doses, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse effects.
Metabolic Pathways
1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathway for this compound involves its oxidation by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. Understanding the metabolic pathways of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine is crucial for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
属性
IUPAC Name |
2-tert-butyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPRMWFPGYBHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353195 | |
| Record name | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141459-53-2 | |
| Record name | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine as revealed by the study?
A1: The research utilized various spectroscopic techniques alongside Density Functional Theory (DFT) calculations to characterize the structure of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. While the paper does not explicitly provide the molecular formula and weight, these can be deduced from the compound's name and structure. The study emphasizes the presence of specific functional groups and their influence on the molecule's vibrational frequencies, confirming the proposed structure. Furthermore, the research delves into the compound's nonlinear optical properties, suggesting its potential in optoelectronic applications [].
Q2: How does the study employ computational chemistry to understand the properties of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine?
A2: The research utilizes DFT calculations to complement experimental findings. This approach allows for the prediction and interpretation of molecular properties, such as vibrational frequencies and electronic structure. By comparing computational results with experimental data, the study validates the proposed structure of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and gains insights into its electronic and optical behavior [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


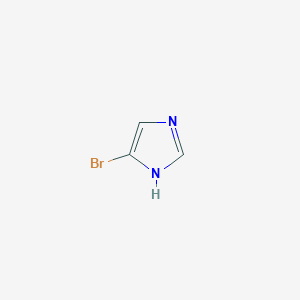
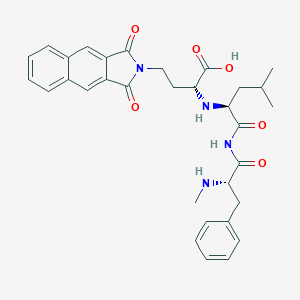
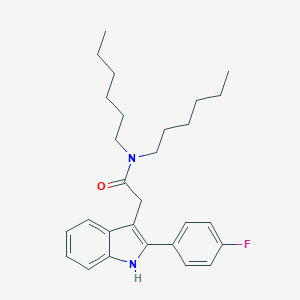

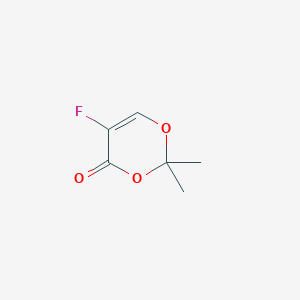
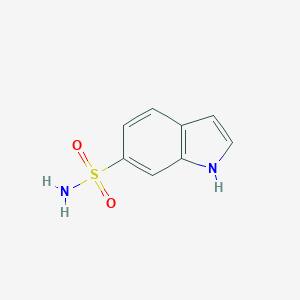
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)

